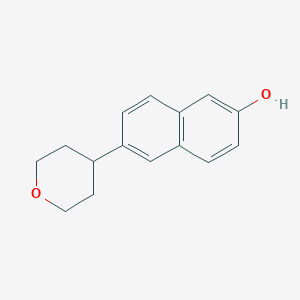
3-Bromo-3-phenylprop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromocinnamic acid: is an organic compound with the molecular formula C9H7BrO2 . It is a derivative of cinnamic acid, where a bromine atom is substituted at the para position of the phenyl ring. This compound is known for its white solid form and is soluble in alcohol, ethyl acetate, and dimethyl sulfoxide (DMSO), but insoluble in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : Bromocinnamic acid can be synthesized through various methods. One common method involves the bromination of cinnamic acid. This process typically uses bromine in the presence of a solvent like dichloromethane. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of 2,3-dibromo-3-phenylpropanoic acid, which can be further processed to yield bromocinnamic acid .
Industrial Production Methods: : On an industrial scale, bromocinnamic acid is produced by the bromination of cinnamic acid using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: : Bromocinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form bromobenzoic acid.
Reduction: Reduction of bromocinnamic acid can yield bromophenylpropanoic acid.
Substitution: The bromine atom in bromocinnamic acid can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Bromobenzoic acid.
Reduction: Bromophenylpropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Bromocinnamic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of bromocinnamic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can undergo photo-induced cycloaddition reactions, leading to the formation of cyclobutane derivatives. These reactions are facilitated by the presence of light and specific reaction conditions . The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cinnamic acid: The parent compound, which lacks the bromine substitution.
4-Chlorocinnamic acid: Similar structure with a chlorine atom instead of bromine.
4-Fluorocinnamic acid: Contains a fluorine atom in place of bromine.
4-Methylcinnamic acid: Substituted with a methyl group instead of bromine.
Uniqueness: : Bromocinnamic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties. The bromine atom enhances the compound’s ability to participate in electrophilic and nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
704-78-9 |
|---|---|
Formule moléculaire |
C9H7BrO2 |
Poids moléculaire |
227.05 g/mol |
Nom IUPAC |
(Z)-3-bromo-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H7BrO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-6H,(H,11,12)/b8-6- |
Clé InChI |
UPZBDEYHZXRSBQ-VURMDHGXSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=C/C(=O)O)/Br |
SMILES canonique |
C1=CC=C(C=C1)C(=CC(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


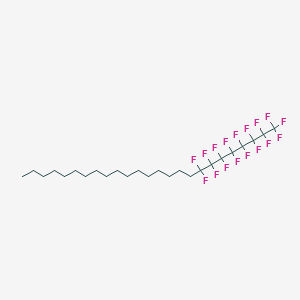
![1-(5-Methoxy-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12081350.png)
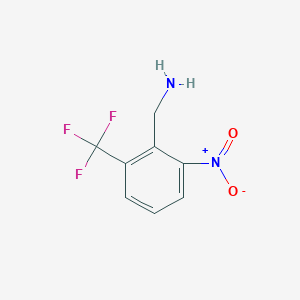

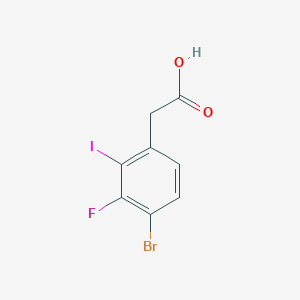
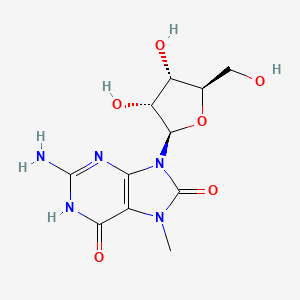



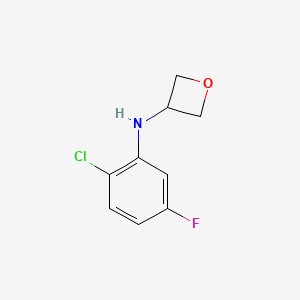
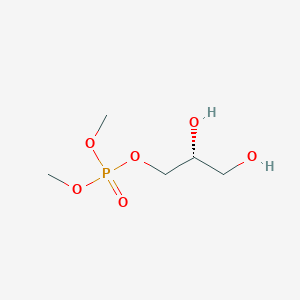
![(S)-3-((3aR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)propane-1,2-diol](/img/structure/B12081412.png)

